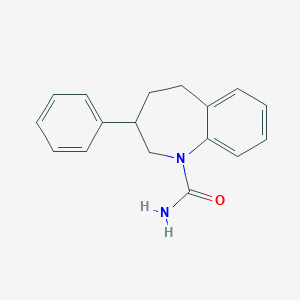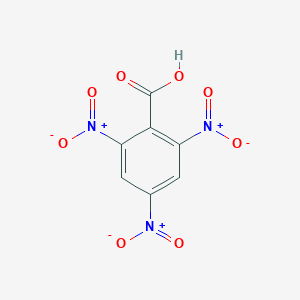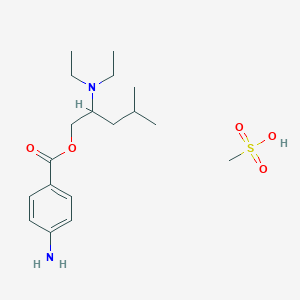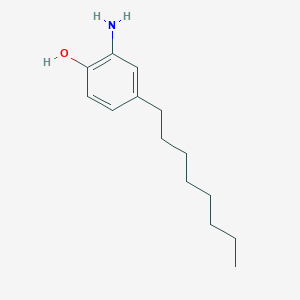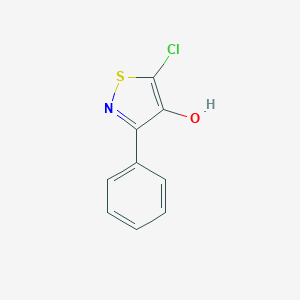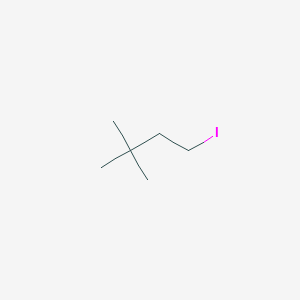
1-Iodo-3,3-dimethylbutane
Overview
Description
1-Iodo-3,3-dimethylbutane is an organic compound with the molecular formula C6H13I. It is a halogenated alkane, specifically an iodinated derivative of 3,3-dimethylbutane. This compound is characterized by the presence of an iodine atom attached to the first carbon of the butane chain, which is further substituted with two methyl groups at the third carbon. The compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Iodo-3,3-dimethylbutane can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethyl-1-butanol with iodine in the presence of a base such as triphenylphosphine and 1H-imidazole in dichloromethane. The reaction is typically carried out at room temperature under an inert atmosphere for about three hours . This method yields this compound with a good efficiency.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
1-Iodo-3,3-dimethylbutane undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The iodine atom in this compound can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and sodium azide. The major products formed depend on the nucleophile used. For example, reacting with sodium hydroxide can yield 3,3-dimethyl-1-butanol.
-
Elimination Reactions: : Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 3,3-dimethyl-1-butene.
-
Oxidation and Reduction Reactions: : Although less common, this compound can participate in oxidation and reduction reactions. Oxidizing agents such as potassium permanganate can convert it to corresponding alcohols or ketones, while reducing agents like lithium aluminum hydride can reduce it to hydrocarbons.
Scientific Research Applications
1-Iodo-3,3-dimethylbutane has several applications in scientific research:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.
-
Medicinal Chemistry: : Researchers use this compound in the development of pharmaceuticals. Its derivatives can exhibit biological activity and are studied for potential therapeutic applications.
-
Material Science: : The compound is used in the preparation of specialized materials, including polymers and resins, where its unique structure imparts desirable properties.
-
Chemical Probes: : In biological research, this compound can be used as a chemical probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-Iodo-3,3-dimethylbutane in chemical reactions involves the reactivity of the iodine atom. The iodine atom is a good leaving group, which facilitates substitution and elimination reactions. In substitution reactions, the iodine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form a double bond.
In biological systems, the compound can interact with enzymes and proteins, potentially modifying their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
1-Iodo-3,3-dimethylbutane can be compared with other similar compounds, such as:
-
1-Iodo-2,3-dimethylbutane: : This compound has a similar structure but with the iodine atom attached to the second carbon. It exhibits different reactivity and applications due to the positional difference of the iodine atom.
-
1-Iodo-3-methylbutane: : Also known as isoamyl iodide, this compound has one less methyl group compared to this compound. It is used in similar reactions but has different physical properties and reactivity.
-
1-Bromo-3,3-dimethylbutane: : This brominated analog of this compound has a bromine atom instead of iodine. Bromine is a less reactive leaving group compared to iodine, which affects the compound’s reactivity in substitution and elimination reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-iodo-3,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKFLSQIGYRZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564440 | |
| Record name | 1-Iodo-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15672-88-5 | |
| Record name | 1-Iodo-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


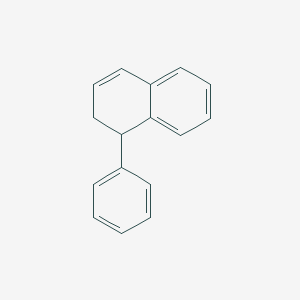
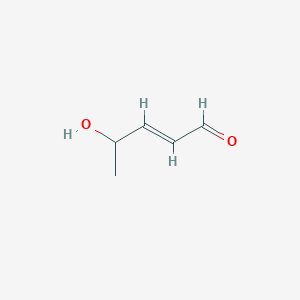
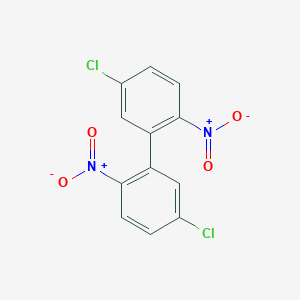
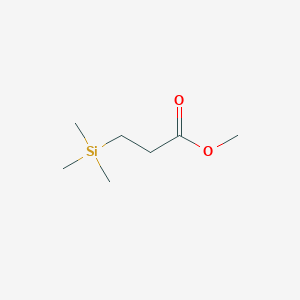
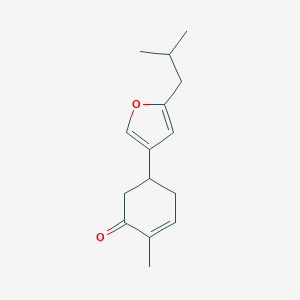

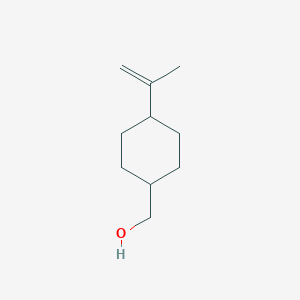
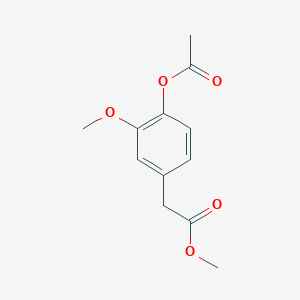
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
